

In-Depth Technical Guide: Discovery and Synthesis of DPPY (CAS 2095883-62-6)

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Compound of Interest		
Compound Name:	DPPY	
Cat. No.:	B12415315	Get Quote

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Abstract

DPPY (CAS 2095883-62-6), chemically identified as 2-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-5-(pyridin-2-yl)-1,3,4-oxadiazole, has emerged as a potent multi-kinase inhibitor. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of **DPPY**. It is a potent inhibitor of Epidermal Growth Factor Receptor (EGFR), Bruton's Tyrosine Kinase (BTK), and Janus Kinase 3 (JAK3), with IC50 values all reported to be less than 10 nM.[1] This document details a plausible synthetic route, experimental protocols for its evaluation, and visual representations of the signaling pathways it modulates, aiming to serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development.

Discovery and Rationale

The discovery of **DPPY** stems from the ongoing efforts in medicinal chemistry to develop potent and selective kinase inhibitors for therapeutic applications. The core structure of **DPPY** combines two key heterocyclic moieties: a pyrazole and a 1,3,4-oxadiazole. Both of these rings are considered "privileged scaffolds" in medicinal chemistry due to their prevalence in biologically active compounds and their ability to engage in various interactions with protein targets.



The rationale behind the design of **DPPY** likely involved the strategic combination of these two heterocycles to create a molecule with optimal pharmacophoric features for binding to the ATP-binding site of multiple kinases. The 3,5-dimethylpyrazole moiety can engage in hydrogen bonding and hydrophobic interactions, while the 1,3,4-oxadiazole ring acts as a bioisostere for other functional groups and contributes to the overall electronic and conformational properties of the molecule. The pyridinyl substituent is likely crucial for establishing key interactions within the kinase active site.

While a specific discovery publication for **DPPY** has not been publicly identified, its potent activity against EGFR, BTK, and JAK3 suggests a design strategy aimed at targeting kinases involved in cancer and inflammatory diseases.

Physicochemical and Biological Properties

A summary of the key quantitative data for **DPPY** is presented in the table below.

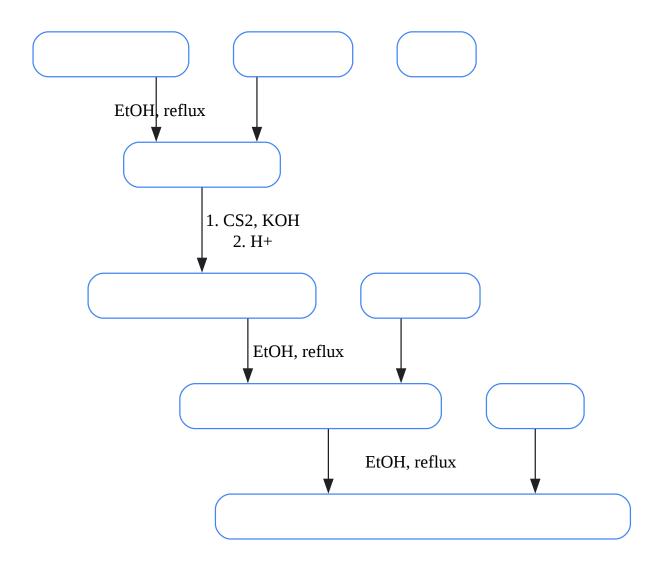
Property	Value	Source
CAS Number	2095883-62-6	MedChemExpress
Molecular Formula	C15H14N6O	Inferred from structure
Molecular Weight	294.31 g/mol	Inferred from structure
IC50 EGFR	< 10 nM	[1]
IC50 BTK	< 10 nM	[1]
IC50 JAK3	< 10 nM	[1]
Reported Biological Activity	Anti-proliferative activity against B-cell lymphoma cells; Potential for idiopathic pulmonary fibrosis research.	[1]

Proposed Synthesis of DPPY

While a specific, detailed synthesis protocol for **DPPY** has not been published, a plausible synthetic route can be constructed based on established methods for the synthesis of pyrazole and 1,3,4-oxadiazole derivatives. The proposed multi-step synthesis is outlined below.



Workflow for the Proposed Synthesis of DPPY



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Caption: Proposed synthetic workflow for **DPPY**.

Detailed Experimental Protocols (Hypothetical)

The following protocols are based on general procedures for the synthesis of analogous compounds and should be optimized for the specific synthesis of **DPPY**.

Step 1: Synthesis of 2-Pyridinecarbohydrazide

• To a solution of 2-pyridinecarboxylic acid (1 eq.) in ethanol, add hydrazine hydrate (1.2 eq.).



- Reflux the mixture for 4-6 hours.
- Monitor the reaction by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
- The resulting solid can be purified by recrystallization from ethanol to yield 2pyridinecarbohydrazide.

Step 2: Synthesis of 5-(Pyridin-2-yl)-1,3,4-oxadiazole-2-thiol

- To a stirred solution of potassium hydroxide (1.2 eq.) in ethanol, add 2-pyridinecarbohydrazide (1 eq.).
- Add carbon disulfide (1.5 eq.) dropwise at room temperature.
- Continue stirring for 12-16 hours.
- · Monitor the reaction by TLC.
- After completion, dilute the reaction mixture with water and acidify with dilute hydrochloric acid.
- The precipitated solid is filtered, washed with water, and dried to give 5-(pyridin-2-yl)-1,3,4-oxadiazole-2-thiol.

Step 3: Synthesis of 2-Hydrazinyl-5-(pyridin-2-yl)-1,3,4-oxadiazole

- A mixture of 5-(pyridin-2-yl)-1,3,4-oxadiazole-2-thiol (1 eq.) and hydrazine hydrate (5 eq.) in ethanol is refluxed for 8-10 hours.
- Monitor the reaction by TLC.
- After completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with ethanol, and dried to afford 2-hydrazinyl-5-(pyridin-2-yl)-1,3,4-oxadiazole.



Step 4: Synthesis of **DPPY** (2-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-5-(pyridin-2-yl)-1,3,4-oxadiazole)

- To a solution of 2-hydrazinyl-5-(pyridin-2-yl)-1,3,4-oxadiazole (1 eq.) in ethanol, add acetylacetone (1.1 eq.).
- Reflux the mixture for 6-8 hours.
- · Monitor the reaction by TLC.
- Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
- The crude product can be purified by column chromatography on silica gel to yield DPPY.

Biological Activity and Signaling Pathways

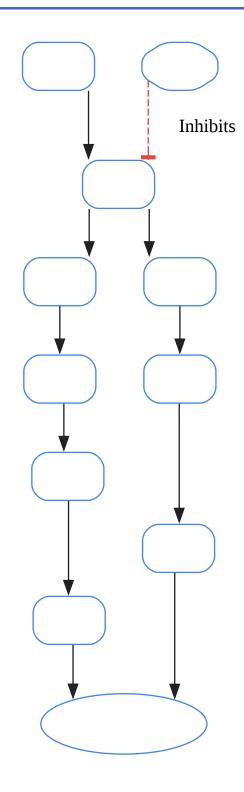
DPPY is a potent inhibitor of EGFR, BTK, and JAK3, three key kinases involved in cell signaling pathways that regulate cell proliferation, differentiation, and survival. Dysregulation of these pathways is implicated in various diseases, including cancer and autoimmune disorders.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon binding to its ligands (e.g., EGF), dimerizes and autophosphorylates, initiating a cascade of downstream signaling events, primarily through the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways. These pathways are crucial for cell growth and survival.

EGFR Signaling Pathway





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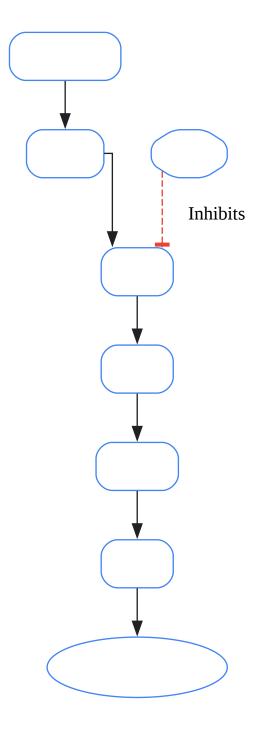
Caption: Simplified EGFR signaling pathway and the inhibitory action of DPPY.

BTK Signaling Pathway



Bruton's Tyrosine Kinase (BTK) is a non-receptor tyrosine kinase that plays a critical role in B-cell receptor (BCR) signaling. Activation of the BCR leads to the phosphorylation and activation of BTK, which in turn activates downstream pathways like PLCy2, leading to B-cell proliferation and survival.

BTK Signaling Pathway



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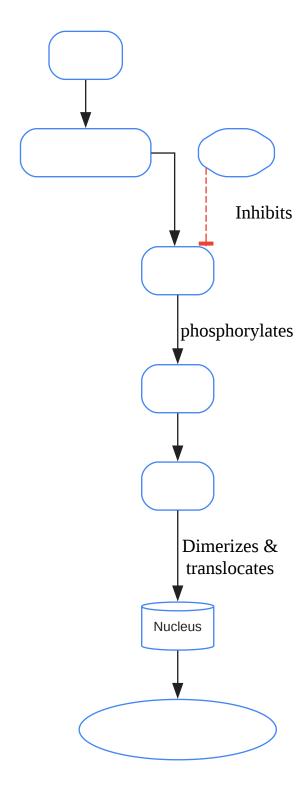
Caption: Simplified BTK signaling pathway and the inhibitory action of **DPPY**.

JAK3 Signaling Pathway

Janus Kinase 3 (JAK3) is a member of the Janus kinase family of non-receptor tyrosine kinases that are essential for cytokine signaling. JAK3 is predominantly expressed in hematopoietic cells and associates with the common gamma chain (yc) of cytokine receptors. Upon cytokine binding, JAKs become activated and phosphorylate STATs (Signal Transducers and Activators of Transcription), which then translocate to the nucleus to regulate gene expression.

JAK3 Signaling Pathway





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Caption: Simplified JAK3 signaling pathway and the inhibitory action of DPPY.

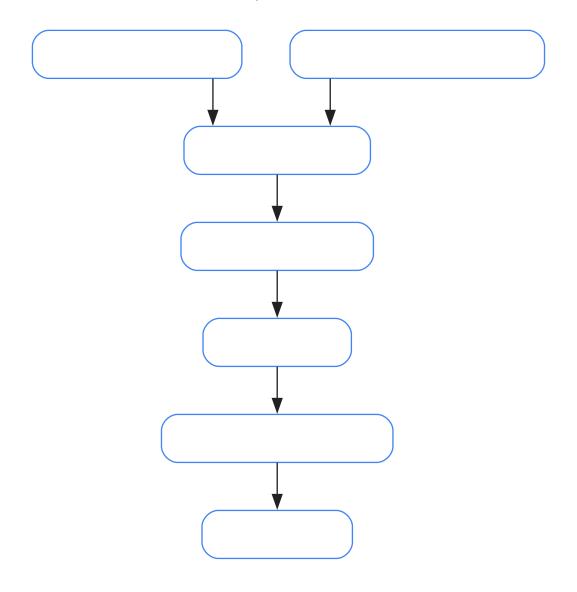
Experimental Protocols for Biological Evaluation



In Vitro Kinase Inhibition Assay (General Protocol)

This protocol provides a general framework for determining the in vitro inhibitory activity of **DPPY** against EGFR, BTK, and JAK3.

Workflow for In Vitro Kinase Inhibition Assay



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Caption: General workflow for an in vitro kinase inhibition assay.

Materials:

Recombinant human EGFR, BTK, and JAK3 enzymes



- Specific peptide substrates for each kinase
- Adenosine triphosphate (ATP)
- Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
- DPPY (test compound)
- ADP-Glo™ Kinase Assay Kit (Promega) or similar
- 384-well plates
- Plate reader capable of luminescence detection

Procedure:

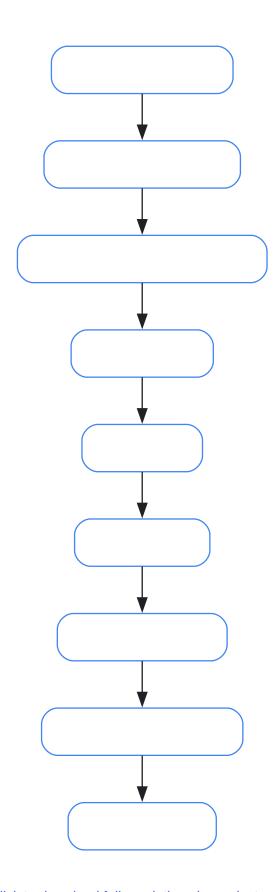
- Prepare a serial dilution of DPPY in DMSO.
- In a 384-well plate, add the assay buffer, the respective recombinant kinase, and its specific peptide substrate.
- Add the diluted DPPY or DMSO (vehicle control) to the wells.
- Initiate the kinase reaction by adding ATP.
- Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
- Stop the reaction and detect the amount of ADP produced using a detection reagent (e.g., ADP-Glo™ reagent).
- Measure the luminescence signal using a plate reader.
- The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Cell-Based Anti-Proliferative Assay (MTT Assay)

This assay is used to determine the effect of **DPPY** on the proliferation of cancer cell lines, such as B-cell lymphoma cells.



Workflow for MTT Assay



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Caption: General workflow for a cell-based MTT anti-proliferative assay.

Materials:

- B-cell lymphoma cell line (or other relevant cell line)
- Complete cell culture medium
- **DPPY** (test compound)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization solution (e.g., DMSO or SDS in HCl)
- 96-well cell culture plates
- Microplate reader

Procedure:

- Seed the cells in a 96-well plate at an appropriate density and allow them to attach overnight.
- Prepare serial dilutions of DPPY in the cell culture medium.
- Remove the existing medium and add the medium containing the different concentrations of DPPY or vehicle control (DMSO).
- Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.
- Add MTT solution to each well and incubate for an additional 4 hours.
- Add the solubilization solution to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- The concentration of **DPPY** that inhibits cell growth by 50% (GI50) is determined by plotting the percentage of cell viability against the logarithm of the compound concentration.



Conclusion

DPPY is a potent multi-kinase inhibitor targeting EGFR, BTK, and JAK3, with promising therapeutic potential in oncology and inflammatory diseases. This technical guide has provided a comprehensive overview of its discovery rationale, a plausible synthetic pathway, and detailed experimental protocols for its biological evaluation. The provided diagrams of the signaling pathways it modulates offer a clear visual representation of its mechanism of action. Further research into the specific discovery and optimization of **DPPY**, along with in-vivo efficacy and safety studies, is warranted to fully elucidate its therapeutic potential.

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References

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